Lanthanum chloride, specifically in its hexahydrate form (LaCl₃·6H₂O), is an inorganic compound characterized by its white crystalline appearance. It is highly soluble in water and alcohols, making it a versatile reagent in various chemical applications. The compound consists of lanthanum ions and chloride ions, with six molecules of water associated with each formula unit. This hexahydrate form is particularly notable for its deliquescent properties, meaning it can absorb moisture from the air, leading to a solution when exposed to humid conditions .
Lanthanum chloride is considered a mild irritant and may cause skin or eye irritation upon contact. It is also moderately toxic if ingested.
Lanthanum chloride has been studied for its biological interactions, particularly in blocking divalent cation channels, such as calcium channels. This property has implications for research into cellular signaling and muscle contraction mechanisms. Additionally, lanthanum compounds have been investigated for their potential therapeutic applications in treating hyperphosphatemia in patients with chronic kidney disease due to their ability to bind phosphate ions .
The synthesis of lanthanum chloride hexahydrate can be achieved through various methods:
Lanthanum chloride hexahydrate has a variety of applications across different fields:
Research on interaction studies involving lanthanum chloride focuses on its effects on biological systems and its role as a Lewis acid in catalysis. The compound's ability to block calcium channels has been explored extensively, providing insights into its potential therapeutic roles and mechanisms of action within cellular environments .
Lanthanum chloride shares similarities with other rare earth metal chlorides but possesses unique properties that distinguish it:
Compound Name | Formula | Unique Properties |
---|---|---|
Cerium(III) Chloride | CeCl₃ | Used in glass polishing and catalysis |
Neodymium(III) Chloride | NdCl₃ | Known for magnetic properties |
Samarium(III) Chloride | SmCl₃ | Exhibits luminescent properties |
Gadolinium(III) Chloride | GdCl₃ | Utilized in medical imaging due to its magnetic properties |
Lanthanum chloride's distinct solubility characteristics and biological interactions set it apart from these similar compounds, making it particularly valuable in both research and industrial applications .
The ammonium chloride route represents one of the most established methods for preparing anhydrous lanthanum chloride, which can subsequently be converted to the hexahydrate form. This two-step process begins with heating lanthanum oxide with ammonium chloride to form an ammonium salt intermediate:
La₂O₃ + 10 NH₄Cl → 2 (NH₄)₂LaCl₅ + 6 H₂O + 6 NH₃
The ammonium salt is then converted to lanthanum trichloride by heating in vacuum at 350-400°C:
(NH₄)₂LaCl₅ → LaCl₃ + 2 HCl + 2 NH₃
A modified approach involves mixing lanthanum chloride heptahydrate or cerium chloride heptahydrate with ammonium chloride in a weight ratio of 4:1, followed by vacuum treatment using a water jet pump. This method helps remove water molecules while preventing oxidation, which can be particularly challenging when preparing anhydrous forms.
The careful control of vacuum conditions and heating rates is critical during this process. Too rapid heating may lead to partial hydrolysis and formation of lanthanum oxychloride (LaOCl) rather than the desired pure lanthanum chloride.
Another traditional approach involves the direct reaction of lanthanum oxide with chlorinating agents, most commonly hydrochloric acid. The balanced chemical equation is:
La₂O₃ + 6 HCl = 3 H₂O + 2 LaCl₃
This method offers simplicity and directness but presents challenges in controlling the hydration state. The reaction initially produces hydrated forms of lanthanum chloride. To obtain the specific hexahydrate form, careful control of reaction conditions and subsequent crystallization parameters is necessary.
For industrial production of lanthanum chloride releasing agents, a solution containing 1% La (as La₂O₃) in 2% HCl is often prepared. This solution serves as an intermediate for further processing or direct application in analytical chemistry.
Preparing anhydrous lanthanum chloride from hydrated forms involves precisely controlled dehydration processes. Thermogravimetric analysis reveals that lanthanum chloride heptahydrate undergoes stepwise dehydration with well-defined temperature ranges:
LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O(g) (314-348 K)
LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O(g) (359-378 K)
LaCl₃·H₂O → LaCl₃(s) + H₂O(g) (390-413 K)
The vapor pressure measurements for each dehydration step have been expressed by the relations:
A critical concern during high-temperature processing is preventing hydrolysis, which occurs above 300°C and results in oxychloride formation:
LaCl₃ + H₂O → LaOCl + 2HCl↑
Advanced techniques employ dried HCl gas flowing during the dehydration process. For instance, hydrous chlorides can be sintered at 200-230°C for 6-7 hours in dried HCl atmosphere, with the crystallized water removed by the flowing HCl gas. This approach minimizes oxychloride formation that would otherwise compromise product purity.
Growing high-quality single crystals of lanthanum chloride presents significant challenges due to its hygroscopic nature. The Bridgman crystal growth process represents one advanced approach for producing high-quality crystals, particularly for applications requiring doped materials like LaCl₃:Ce³⁺.
The vertical Bridgman method under non-vacuum atmosphere involves:
This method has successfully produced crystals with dimensions up to Ø28 mm × 70 mm, demonstrating its viability for growing large-size crystals with high optical quality.
An alternative approach involves reactive crystallization of lanthanum hydroxychloride (La(OH)₂Cl) as an intermediate compound, which can be subsequently converted to lanthanum chloride. This method operates at lower temperatures and shorter cycle lengths, making it potentially more suitable for industrial-scale production.
Scaling up laboratory synthesis methods for industrial production presents several challenges:
Hygroscopicity Management: Lanthanum chloride's extreme hygroscopicity makes handling and storage difficult, particularly in humid environments. Industrial processes require specialized dry rooms or inert atmosphere handling systems to prevent moisture absorption.
Surface Area Reduction During Processing: During chlorination, the specific surface area of lanthanum-based materials decreases substantially. For example, materials with initial surface areas of 125 m²/g can decrease to just 6 m²/g after 10 hours of chlorination at 400°C. This reduction affects catalytic activity and other surface-dependent properties.
Purity Control: Maintaining high purity levels is critical for many applications, particularly in scintillation crystals and electronic materials. Trace impurities can significantly impact performance characteristics. The table below shows typical specifications for different purity grades of lanthanum chloride hexahydrate:
Parameter | 3N Purity | 3.5N Purity | 4N Purity |
---|---|---|---|
TREO | 45.00 | 45.00 | 45.00 |
LaO₂/TREO | 99.90 | 99.95 | 99.99 |
Fe₂O₃ | 0.005 | 0.001 | 0.0005 |
SiO₂ | 0.005 | 0.002 | 0.001 |
CaO | 0.02 | 0.01 | 0.005 |
SO₄²⁻ | 0.03 | 0.01 | 0.005 |
Na₂O | 0.005 | 0.002 | 0.001 |
PbO | 0.005 | 0.002 | 0.001 |
Hydrolysis Prevention: A significant challenge during synthesis is preventing the formation of oxychlorides through hydrolysis reactions. Various strategies have been developed, including using excess hydrogen chloride gas during dehydration steps and carefully controlling temperatures to remain below hydrolysis thresholds.
Thermal Decomposition Control: The thermodynamic stability of lanthanum chloride hydrates requires precise temperature control during synthesis. Differential thermal analysis and thermogravimetry studies have identified critical temperature ranges for each dehydration step, with hydrolysis becoming significant above 300°C.
LaCl₃·7H₂O undergoes a sequential dehydration process characterized by three distinct mass loss steps, as demonstrated by thermogravimetric (TG) and differential thermal analysis (DTA) (Fig. 1) [1]. The first step (41–75°C) corresponds to the loss of four water molecules, forming LaCl₃·3H₂O, followed by the release of two additional water molecules (86–105°C) to yield LaCl₃·H₂O. The final step (120–140°C) removes the remaining water molecule, producing anhydrous LaCl₃. High-temperature X-ray diffraction (HT-XRD) confirms the crystalline phases at each stage, with LaCl₃·7H₂O and LaCl₃·3H₂O matching JCPDF standards (03–0069 and 82–1200, respectively) [1]. The decomposition temperatures are heating-rate-dependent, with extrapolated zero-heating-rate values of 41°C, 86°C, and 120°C for the three steps, respectively [1].
Table 1: Dehydration steps and associated mass losses
Step | Temperature Range (°C) | Mass Loss (%) | Reaction |
---|---|---|---|
1 | 41–75 | 19.5 | LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O |
2 | 86–105 | 9.5 | LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O |
3 | 120–140 | 4.8 | LaCl₃·H₂O → LaCl₃ + H₂O |
The enthalpy changes (ΔHᵣ) for these steps, measured via dynamic transpiration, are 246.8 ± 1.7 kJ/mol (Step 1), 141.4 ± 4.7 kJ/mol (Step 2), and 68.9 ± 3.5 kJ/mol (Step 3) [1]. These values align with calorimetric data but highlight discrepancies attributed to non-equilibrium dehydration at higher heating rates [1].
Vapor pressure measurements over LaCl₃·7H₂O and its intermediates reveal temperature-dependent stability. The water vapor pressure (pH₂O) relationships are:
These equations yield standard molar enthalpies of formation (ΔfH°) for LaCl₃·7H₂O, LaCl₃·3H₂O, and LaCl₃·H₂O as -3226 ± 13 kJ/mol, -2006 ± 11 kJ/mol, and -1381 ± 10 kJ/mol, respectively [1]. The entropy changes (ΔSᵣ) for dehydration steps (Table 2) reflect increasing disorder during water release.
Table 2: Thermodynamic parameters for dehydration reactions
Step | ΔHᵣ (kJ/mol) | ΔSᵣ (J/mol·K) |
---|---|---|
1 | 246.8 ± 1.7 | 581.8 ± 4 |
2 | 141.4 ± 4.7 | 290.8 ± 12 |
3 | 68.9 ± 3.5 | 147.1 ± 8 |
In concentrated aqueous solutions, La³⁺ ions form outer-sphere chloride complexes due to the weak coordinating ability of Cl⁻. Mass spectrometric analysis of dehydration byproducts detected no HCl release, indicating minimal inner-sphere chloride coordination [1]. This suggests that Cl⁻ primarily acts as a counterion, with La³⁺ retaining its hydration sphere. However, at high Cl⁻ concentrations (>3 M), weak ion pairs such as [La(H₂O)₈Cl]²⁺ may form, though this remains unquantified in the provided studies [1].
La³⁺ in LaCl₃·7H₂O exists in a nine-coordinate geometry, with seven water molecules directly bonded and two occupying interstitial sites [1]. During dehydration, the loss of interstitial water precedes the removal of bound water, as evidenced by the stability of LaCl₃·3H₂O and LaCl₃·H₂O intermediates. The retention of one water molecule in LaCl₃·H₂O implies a transition to an eight-coordinate structure, while anhydrous LaCl₃ adopts a six-coordinate geometry [1].
Elevated temperatures induce structural reorganization in LaCl₃ hydrates. HT-XRD reveals that LaCl₃·7H₂O transitions from an orthorhombic phase (Pnma) to monoclinic LaCl₃·3H₂O and finally to cubic LaCl₃ [1]. At temperatures exceeding 180°C, partial hydrolysis occurs, forming LaOCl as a byproduct [1]. This behavior underscores the lability of La³⁺ coordination spheres, which shrink from nine (hydrated) to six (anhydrous) with increasing dehydration.
Figure 1: Coordination geometry evolution with temperature
The dielectric constant of LaCl₃ hydrates increases with lanthanum concentration, as observed in coordinated complexes, though direct measurements for LaCl₃·7H₂O are not provided [4].